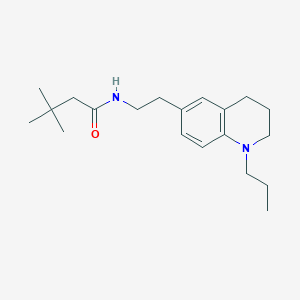

3,3-dimethyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)butanamide

Description

Properties

IUPAC Name |

3,3-dimethyl-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32N2O/c1-5-12-22-13-6-7-17-14-16(8-9-18(17)22)10-11-21-19(23)15-20(2,3)4/h8-9,14H,5-7,10-13,15H2,1-4H3,(H,21,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQUZEEYSYHSLRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)CC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3,3-Dimethyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)butanamide is a synthetic organic compound that has garnered attention in pharmacological research due to its unique structural features and potential biological activities. This compound incorporates a tetrahydroquinoline moiety known for its interactions with various biological receptors, particularly free fatty acid receptors (FFA), which are implicated in metabolic regulation and inflammation.

Chemical Structure

The compound can be described by its IUPAC name and molecular formula. Its structure includes a butanamide functional group and a tetrahydroquinoline ring system, which is critical for its biological activity.

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₁₈H₂₅N₃O |

| Molecular Weight | 293.41 g/mol |

Research indicates that compounds similar to this compound can act as agonists at FFA receptors. Specifically, FFA3 (previously known as GPR41) has been linked to various physiological processes including:

- Modulation of insulin secretion and glucose tolerance.

- Regulation of inflammation and metabolic pathways.

Activation of FFA3 by short-chain fatty acids has been shown to counteract certain metabolic disorders and may have therapeutic implications for conditions such as type 2 diabetes and obesity .

Pharmacological Studies

A series of structure–activity relationship (SAR) studies have been conducted to elucidate the biological effects of tetrahydroquinoline derivatives. These studies have demonstrated that modifications to the chemical structure significantly influence receptor binding affinity and agonist activity.

Table 1: Structure–Activity Relationship Findings

| Compound | FFA3 Agonist Activity (pEC50) | Remarks |

|---|---|---|

| Compound 1 | 5.87 ± 0.07 | High potency in murine models |

| Compound 2 | 5.42 ± 0.04 | Moderate potency |

| Compound 3 | 6.34 ± 0.04 | Enhanced activity with bromosubstituents |

These studies suggest that specific structural modifications can enhance the potency of these compounds at FFA receptors .

Therapeutic Applications

The potential therapeutic applications of this compound are vast:

- Metabolic Disorders : The ability of this compound to activate FFA receptors suggests its use in treating metabolic syndromes.

- Inflammatory Conditions : Its role in modulating inflammatory responses indicates potential applications in diseases characterized by chronic inflammation.

In vivo studies have shown that compounds targeting FFA receptors can improve metabolic parameters and reduce inflammatory markers in animal models.

Comparison with Similar Compounds

Substituent Effects on the Tetrahydroquinoline Core

- 3,3-Dimethyl-N-(1-Tosyl-1,2,3,4-Tetrahydroquinolin-6-yl)butanamide (): Key Difference: The tetrahydroquinoline core here bears a tosyl (p-toluenesulfonyl) group instead of a propyl substituent. This substitution may also decrease metabolic stability due to susceptibility to hydrolytic cleavage .

Core Structure Variations in Patent Derivatives ()

- Pyrido-Pyrimidinone Derivatives (e.g., 7-(3,4-Dimethoxyphenyl)-2-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one): Key Difference: Replaces the tetrahydroquinoline with a pyrido-pyrimidinone core and introduces methoxyphenyl substituents. Impact: The aromatic pyrido-pyrimidinone system enhances planar rigidity, favoring interactions with enzymes like kinases. The target compound’s flexible tetrahydroquinoline may offer better conformational adaptability for CNS targets .

Butanamide Derivatives with Trifluoromethyl Groups ()

- (2R)-2-[[[[3,5-Bis(trifluoromethyl)phenyl]amino]thioxomethyl]amino]-3,3-Dimethyl-N-(Phenylmethyl)butanamide: Key Difference: Incorporates trifluoromethylphenyl and thioxomethyl groups. Impact: The trifluoromethyl groups enhance metabolic resistance and electronegativity, which could improve in vivo stability. However, the phenylmethyl substituent may increase molecular weight and reduce permeability compared to the target compound’s ethyl-linked propyl group .

Complex Butanamide Derivatives in Patent Literature ()

- N-(1-((2-(Dimethylamino)ethyl)amino)-2-Methyl-1-oxopropan-2-yl)-4-(4-(2-Methyl-5-((2S,3R,4R,5S,6R)-3,4,5-Trihydroxy-6-(Methylthio)tetrahydro-2H-pyran-2-yl)benzyl)phenyl)butanamide: Key Difference: Features a sugar-like tetrahydropyran and dimethylaminoethyl group. Impact: The polar tetrahydropyran moiety suggests applications in glycosylation-targeted therapies, contrasting with the target compound’s likely CNS focus.

Quinoxaline-Based Acetamide Derivatives ()

- N-(2,3-Diphenylquinoxalin-6-yl)acetamide Derivatives: Key Difference: Substituted quinoxaline core with acetamide linkage. Impact: The planar quinoxaline system may facilitate DNA intercalation or topoisomerase inhibition, diverging from the target compound’s non-aromatic tetrahydroquinoline. The shorter acetamide chain (vs. butanamide) reduces flexibility and hydrogen-bonding capacity .

Tetrahydroquinoline Derivatives with Amidines ()

- 2-[(2-Oxo-1,2,3,4-Tetrahydroquinolin-6-yl)Oxy]ethanimidamide: Key Difference: Oxo group and ethanimidamide substituent. Impact: The amidine group’s basicity enhances water solubility but may reduce blood-brain barrier penetration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.